molecular formula C4H8FNO B3014788 (3R,4S)-4-Fluoropyrrolidin-3-ol CAS No. 1434248-02-8; 1638784-46-9

(3R,4S)-4-Fluoropyrrolidin-3-ol

Cat. No.: B3014788
CAS No.: 1434248-02-8; 1638784-46-9
M. Wt: 105.112
InChI Key: RCBGOJFTPHCJDB-IUYQGCFVSA-N
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Description

(3R,4S)-4-Fluoropyrrolidin-3-ol (CAS: 1638784-46-9) is a fluorinated pyrrolidine derivative with the molecular formula C₄H₈FNO and a molecular weight of 105.11 g/mol . The compound features a hydroxyl group at the 3-position and a fluorine atom at the 4-position on the pyrrolidine ring. Its stereochemistry (3R,4S) is critical for its biological activity and interaction with target proteins, as evidenced by its applications in pharmaceuticals and fine chemicals . Key properties include:

  • Storage: Typically stored at low temperatures due to its hygroscopic nature.
  • Hazard Profile: Limited hazard data available; precautionary statements include handling with protective equipment .

Properties

CAS No.

1434248-02-8; 1638784-46-9

Molecular Formula

C4H8FNO

Molecular Weight

105.112

IUPAC Name

(3R,4S)-4-fluoropyrrolidin-3-ol

InChI

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4+/m0/s1

InChI Key

RCBGOJFTPHCJDB-IUYQGCFVSA-N

SMILES

C1C(C(CN1)F)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Fluoropyrrolidin-3-ol typically involves the fluorination of a pyrrolidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require a controlled temperature environment to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring .

Industrial Production Methods

Industrial production of (3R,4S)-4-Fluoropyrrolidin-3-ol may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Fluoropyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R,4S)-4-Fluoropyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: The compound is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3R,4S)-4-Fluoropyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of biological pathways and the exertion of its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Solubility : Hydrochloride salts (e.g., 141.57 g/mol variants) exhibit better aqueous solubility than the free base (105.11 g/mol) .
  • Stereochemistry : The (3R,4S) configuration shows higher target affinity compared to (3R,4R) or (3S,4R) isomers in antiviral studies .

Substituted Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Differences vs. Target Compound Applications References
(3S,4R)-3-Fluoro-4-methoxypyrrolidine 1932562-34-9 C₅H₁₀FNO - Methoxy group replaces hydroxyl.
- Altered electronic properties.
- Increased lipophilicity.
- Reduced hydrogen-bonding capacity.
Intermediate in protease inhibitors.
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol 1352503-86-6 C₁₉H₂₄N₂O₃S - Tosyl and phenylethylamino groups.
- Bulky substituents.
- Enhanced steric hindrance.
- Potential as a chiral catalyst.
Protecting group strategies in organic synthesis.
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol N/A C₁₃H₁₈FN₂O - Fluorophenyl and methylamino groups.
- Extended side chain.
- Increased receptor selectivity (e.g., dopamine receptors). Neuropharmacology research.

Key Observations :

  • Substituent Effects : Methoxy groups reduce polarity, while aromatic substituents (e.g., phenyl) enhance lipophilicity and target selectivity .
  • Bioactivity: Compounds with extended side chains (e.g., phenylethylamino) show improved binding to G-protein-coupled receptors .

Complex Heterocyclic Analogues

Compound Name CAS Number Molecular Formula Structural Features Key Differences vs. Target Compound Applications References
1-[(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(pyrazin-2-ylsulfanyl)methyl]pyrrolidin-3-ol N/A C₁₇H₁₈N₈O₂S - Fused pyrrolo-pyrimidine core.
- Sulfanyl-pyrazine moiety.
- Enhanced π-π stacking with kinases.
- Broader bioactivity spectrum.
Kinase inhibition (e.g., cancer therapy).
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol N/A C₈H₁₀FNO₂ - Pyridine ring replaces pyrrolidine.- Altered pharmacokinetics (e.g., oral bioavailability). Antibacterial agents.

Key Observations :

  • Heterocyclic Cores : Pyrrolo-pyrimidine derivatives exhibit higher affinity for ATP-binding pockets in kinases compared to simpler pyrrolidines .
  • Ring Systems : Pyridine-based analogues (e.g., 5-fluoro-pyridin-2-ol) show distinct metabolic stability and excretion profiles .

Q & A

Q. What are the recommended synthetic routes for (3R,4S)-4-Fluoropyrrolidin-3-ol, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves fluorination of pyrrolidine precursors using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. A key intermediate is tert-butyl cis-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, which is synthesized via stereoselective fluorination followed by deprotection . To ensure stereochemical purity, chiral HPLC or polarimetry should be used post-synthesis. X-ray crystallography of derivatives (e.g., hydrochloride salts) confirms absolute configuration .

Q. How should researchers characterize the physicochemical properties of (3R,4S)-4-Fluoropyrrolidin-3-ol?

  • Methodological Answer :
  • Purity : Assess via HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds .
  • Stability : Perform accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and humidity (40–75% RH). Monitor degradation using LC-MS .
  • Solubility : Determine in common solvents (e.g., DMSO, water) using shake-flask methods followed by UV spectrophotometry .

Q. What safety protocols are critical for handling (3R,4S)-4-Fluoropyrrolidin-3-ol in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of (3R,4S)-4-Fluoropyrrolidin-3-ol influence its biological activity in drug discovery?

  • Methodological Answer : Compare the diastereomer (3R,4R)-4-Fluoropyrrolidin-3-ol (CAS: 1524707-61-6) in receptor-binding assays. Use molecular docking simulations (e.g., AutoDock Vina) to assess interactions with targets like kinases or GPCRs. Validate with in vitro IC₅₀ assays and crystallize protein-ligand complexes for structural analysis .

Q. What strategies resolve contradictions in solubility data for (3R,4S)-4-Fluoropyrrolidin-3-ol across studies?

  • Methodological Answer :
  • Controlled Experiments : Standardize solvent preparation (e.g., degassing, temperature control).
  • Advanced Analytics : Use NMR titrations with DMSO-d₆ to detect solvent-solute interactions.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (pH, ionic strength) causing discrepancies .

Q. Can computational methods predict the metabolic pathways of (3R,4S)-4-Fluoropyrrolidin-3-ol?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or GLORYx to model Phase I/II metabolism. Validate predictions with in vitro hepatocyte assays and LC-HRMS to identify metabolites (e.g., hydroxylated or defluorinated products) .

Q. How do fluorination sites impact the stability of pyrrolidin-3-ol derivatives under oxidative conditions?

  • Methodological Answer : Conduct stress testing with H₂O₂ (3–30% v/v) and monitor degradation kinetics via UPLC-QTOF. Compare with non-fluorinated analogs (e.g., pyrrolidin-3-ol hydrochloride) . Fluorine at C4 reduces electron density, enhancing resistance to oxidation .

Key Considerations for Researchers

  • Stereochemical Integrity : Always verify configuration during synthesis and storage.
  • Data Reproducibility : Standardize experimental conditions to mitigate variability.
  • Safety Compliance : Adhere to GHS protocols even if hazard data is incomplete .

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